
(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene, also known as ADC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. ADC is a chromene derivative that exhibits promising biological activities, making it a valuable tool in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Photochromism of Chromene Compounds
- Photochromic Properties : Chromene compounds like (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene exhibit photochromic properties in their crystalline state. This property, found in various chromene derivatives, enables reversible color changes under light exposure, potentially useful in optical data storage and photo-switching applications (Hobley et al., 2000).
Synthesis and Chemical Transformations
Domino Synthesis Approach : Chromene derivatives have been synthesized using domino protocols, involving multiple chemical reactions in one operational step. This method is efficient for creating complex chromene structures, including those similar to (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene, which can be essential in pharmaceutical and material science research (Avula et al., 2014).
Oxidation Studies : Research on the oxidation of 2H-chromenes has led to the synthesis of various chromane and 4H-chromene derivatives. These studies are crucial for understanding the chemical behavior and potential applications of chromene compounds in different fields (Ahmad & Silva, 2012).
Preparative Methods : New methods for preparing 2,2-dimethyl-2H-chromenes, closely related to the compound , have been developed. These methods offer insights into efficient synthesis techniques for chromene derivatives, which are significant in various scientific applications (Kawase et al., 1982).
Biological and Pharmacological Aspects
Antimicrobial Activity : Some chromene derivatives have shown promising antimicrobial properties. Research in this area can lead to the development of new antimicrobial agents, where chromene structures like (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene might play a role (El‐Shaaer et al., 2012).
Catalyzed Synthesis of Bioactive Compounds : Studies have been conducted on the catalyzed synthesis of chromene-based compounds, which are known for their bioactive properties. This research is significant in drug discovery and development, where chromene derivatives can be key components (Saeedi et al., 2021).
Eigenschaften
IUPAC Name |
(4R)-4-azido-6,8-dimethyl-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-8(2)11-9(6-7)10(13-14-12)3-4-15-11/h5-6,10H,3-4H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNNTLWCTDPSBN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@@H](CCO2)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-azido-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)
![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)
![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)

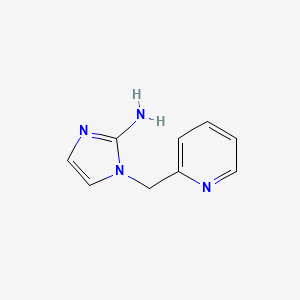

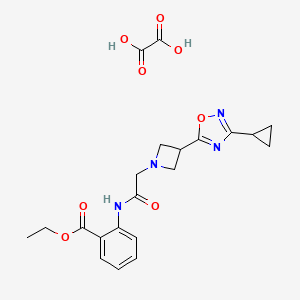
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)

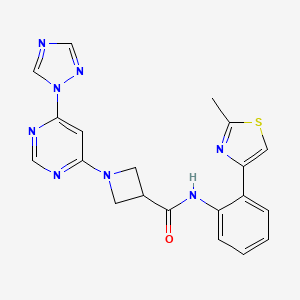
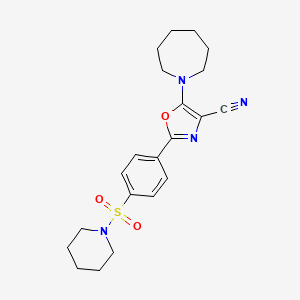
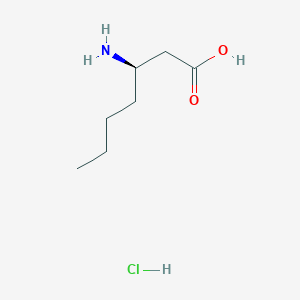
![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)